5-Phenylpyrrolidine-2,4-dione
Overview
Description
5-Phenylpyrrolidine-2,4-dione, also known as phenylsuccinimide, is a chemical compound with the molecular formula C10H9NO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Mechanism of Action
Target of Action
It’s known that the pyrrolidine ring, a core component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Biochemical Pathways
It’s known that natural tetramates, structurally featured with a tetramic acid (pyrrolidine-2,4-dione) moiety, are discovered from diverse organism resources exhibiting a broad range of bioactivities such as antibiotic, antitumor, antifungal and antiviral .
Result of Action
Some pyrrolidine-2,4-dione derivatives have been found to possess moderate to good inhibitory activities against plant growth .
Biochemical Analysis
Biochemical Properties
Pyrrolidine derivatives have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups present in the pyrrolidine derivative.
Cellular Effects
Other pyrrolidine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Other pyrrolidine derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenylpyrrolidine-2,4-dione typically involves the reaction of maleic anhydride with aniline, followed by cyclization. The reaction conditions often include the use of solvents such as toluene or xylene and catalysts like p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the cyclization process .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient heat transfer and reaction control. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Phenylpyrrolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated, nitrated, or sulfonated phenylpyrrolidine-2,4-dione.
Scientific Research Applications
5-Phenylpyrrolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents.
Industry: It is utilized in the production of polymers and advanced materials.
Comparison with Similar Compounds
Pyrrolidine-2,5-dione: Another derivative with similar structural features but different biological activities.
Phenylsuccinimide: A closely related compound with variations in the substitution pattern on the pyrrolidine ring.
Uniqueness: 5-Phenylpyrrolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its wide range of applications make it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
5-phenylpyrrolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c12-8-6-9(13)11-10(8)7-4-2-1-3-5-7/h1-5,10H,6H2,(H,11,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZJFPBAFFVDNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C(NC1=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30874155 | |
Record name | 5-PHENYL-2,4-PYRROLIDIONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30874155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19860-27-6 | |
Record name | 5-PHENYL-2,4-PYRROLIDIONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30874155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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